molecular formula C14H11ClN2O2S B4551043 1-allyl-5-(4-chlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-allyl-5-(4-chlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B4551043
M. Wt: 306.8 g/mol
InChI Key: JDIFEOKOJPESSS-DHZHZOJOSA-N
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Description

1-allyl-5-(4-chlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a useful research compound. Its molecular formula is C14H11ClN2O2S and its molecular weight is 306.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.0229765 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

1-allyl-5-(4-chlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione serves as a precursor in the synthesis of unique heterocyclic structures. Studies have demonstrated its reactivity, leading to the formation of unexpected heterocyclic products with potential biological activities. The reactions with π-deficients, for instance, have yielded an array of heterocyclic products such as anilinomethylenethioxopyrimidinedione, 2,2'-bis(pyrimidinecarbothioamide), and allylthioxopyrimidinecarbothioamide, among others. These reactions have opened new avenues for the development of compounds with possible therapeutic applications due to their novel structures and inherent biological activities (Aly et al., 2004).

Antiviral and Antiretroviral Applications

The compound's derivatives have been evaluated for their antiviral and antiretroviral activities. For example, certain 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which could be structurally related to the 1-allyl derivative, have shown marked inhibitory effects against retrovirus replication in cell culture. These findings suggest that modifications of the pyrimidine core, akin to those in this compound, could lead to potent antiretroviral agents with minimal cytotoxicity (Hocková et al., 2003).

Catalyst-Free Synthesis of Pharmaceutically Interesting Compounds

Research has also delved into the catalyst-free synthesis of diverse pharmaceutically interesting compounds using this compound as a starting material. This approach has led to the development of functionalized pyrimidine derivatives under mild conditions, highlighting the versatility and utility of this compound in the synthesis of new pharmaceutical agents (Brahmachari & Nayek, 2017).

Exploration of Nonlinear Optical Properties

The exploration of nonlinear optical (NLO) properties in derivatives of this compound has also been a significant area of research. Studies focusing on the structural, electronic, and NLO properties of thiopyrimidine derivatives have provided insights into their potential applications in the fields of medicine and NLO devices. Such research underscores the importance of the pyrimidine ring and its derivatives, like this compound, in developing compounds with promising NLO characteristics (Hussain et al., 2020).

Properties

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-2-7-17-13(19)11(12(18)16-14(17)20)8-9-3-5-10(15)6-4-9/h2-6,8H,1,7H2,(H,16,18,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIFEOKOJPESSS-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-allyl-5-(4-chlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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1-allyl-5-(4-chlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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1-allyl-5-(4-chlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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1-allyl-5-(4-chlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
1-allyl-5-(4-chlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.